![molecular formula C16H16N2O B1627757 4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 904815-64-1](/img/structure/B1627757.png)
4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Overview
Description
4-(3-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, commonly referred to as MDBZ, is a member of the benzodiazepine family of drugs. It is a synthetic compound that has been the subject of much scientific research due to its potential therapeutic applications. This article will provide an overview of MDBZ, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis and Chemical Properties
- Resolution and Synthesis of Diltiazem Intermediates : A study highlighted the practical resolution of a 3-(4-methoxyphenyl)glycidic acid ester, which was found to exist as a conglomerate. This compound could be resolved into enantiomerically pure forms through preferential crystallization, serving as a significant intermediate for synthesizing diltiazem, a calcium channel blocker used in the treatment of hypertension and angina pectoris (Yamada et al., 1998).
Pharmacological Evaluation
- Anticonvulsant Agents : A series of 1,5-benzothiazepine derivatives were synthesized and evaluated for their anticonvulsant activity. These compounds, including those with 4-methoxyphenyl groups, showed promising results in in vivo tests, indicating their potential as anticonvulsant agents (Garg et al., 2010).
Mechanism and Stereochemistry
- Mechanism of β-Lactam Derivatives Formation : Research on the stereochemistry and mechanism behind the formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, including derivatives with 4'-methoxyphenyl, has provided insights into their chemical behavior and potential applications in synthesizing novel pharmacologically active compounds (Wang et al., 2001).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : A new series of 2,3-dihydrobenzo[b][1,4]thiazepines with various aryl groups, including 4-methoxyphenyl, were synthesized and evaluated for their antimicrobial activity against several bacterial and fungal strains. Some of these compounds exhibited activity comparable to standard antibiotics, highlighting their potential in developing new antimicrobial agents (Kumar et al., 2013).
properties
IUPAC Name |
4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-13-6-4-5-12(11-13)14-9-10-17-15-7-2-3-8-16(15)18-14/h2-8,11,17H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAWOYWRPHBAMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587689 | |
Record name | 4-(3-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
CAS RN |
904815-64-1 | |
Record name | 4-(3-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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